molecular formula C9H12F3NO2 B13030923 methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13030923
M. Wt: 223.19 g/mol
InChI Key: CYFICQAEQCFIQB-JADALISFSA-N
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Description

Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for research in various fields such as materials science, drug discovery, and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Uniqueness

Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its specific functional groups and stereochemistry. The presence of the trifluoromethyl group and the bicyclo[1.1.1]pentane core provides distinct chemical and physical properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H12F3NO2

Molecular Weight

223.19 g/mol

IUPAC Name

methyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C9H12F3NO2/c1-15-6(14)5(13)7-2-8(3-7,4-7)9(10,11)12/h5H,2-4,13H2,1H3/t5-,7?,8?/m0/s1

InChI Key

CYFICQAEQCFIQB-JADALISFSA-N

Isomeric SMILES

COC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C(F)(F)F)N

Origin of Product

United States

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